1-N,1-N,2-trimethylbenzene-1,3-diamine

Organic Synthesis Diamine Building Blocks Chemoselective Derivatization

1-N,1-N,2-trimethylbenzene-1,3-diamine (CAS 36714-85-9) is an organic compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol. It is an asymmetrically substituted aromatic diamine, featuring a tertiary amine group (-N(CH3)2) on one nitrogen and a primary amine group (-NH2) on the other, situated on a 1,3-benzenediamine core with an additional methyl group at the 2-position of the ring.

Molecular Formula C9H14N2
Molecular Weight 150.225
CAS No. 36714-85-9
Cat. No. B2951124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-N,1-N,2-trimethylbenzene-1,3-diamine
CAS36714-85-9
Molecular FormulaC9H14N2
Molecular Weight150.225
Structural Identifiers
SMILESCC1=C(C=CC=C1N(C)C)N
InChIInChI=1S/C9H14N2/c1-7-8(10)5-4-6-9(7)11(2)3/h4-6H,10H2,1-3H3
InChIKeyQYPPUFQYPQBDPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-N,1-N,2-Trimethylbenzene-1,3-Diamine (CAS 36714-85-9): Asymmetric Diamine Building Block for Organic Synthesis and Materials Research


1-N,1-N,2-trimethylbenzene-1,3-diamine (CAS 36714-85-9) is an organic compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . It is an asymmetrically substituted aromatic diamine, featuring a tertiary amine group (-N(CH3)2) on one nitrogen and a primary amine group (-NH2) on the other, situated on a 1,3-benzenediamine core with an additional methyl group at the 2-position of the ring . This compound is also known by its systematic name 1,3-Benzenediamine, N,N,2-trimethyl- and the alternative name 3-dimethylamino-2-methylaniline .

Why Generic Substitution Fails for CAS 36714-85-9: The Critical Role of Asymmetric Methylation in Diamine Reactivity


Simple substitution with a different N-alkylated diamine or a positional isomer is not possible because the unique 1,3-diamine substitution pattern combined with asymmetric N,N,2-trimethylation on the aromatic ring dictates both its physical properties and chemical reactivity [1]. The presence of two chemically distinct amine groups—one primary and one tertiary—allows for selective derivatization that is impossible with symmetrically substituted diamines . Furthermore, the 2-methyl group on the phenyl ring introduces steric hindrance and electronic effects that influence the basicity and nucleophilicity of the adjacent amine, impacting reaction outcomes in a manner not replicable by other in-class compounds like N,N,N'-trimethyl-1,3-benzenediamine or N1,N1,4-trimethyl-1,2-benzenediamine [2].

Quantitative Differentiation of 1-N,1-N,2-Trimethylbenzene-1,3-Diamine: Structural and Physicochemical Data for Scientific Selection


Structural Distinction: Asymmetric Substitution Pattern vs. Symmetric N,N,N'-Trimethyl-1,3-benzenediamine

The target compound, 1-N,1-N,2-trimethylbenzene-1,3-diamine, features a primary amine (-NH2) and a tertiary amine (-N(CH3)2) on a 1,3-disubstituted benzene ring . In contrast, the closely related analog N,N,N'-trimethyl-1,3-benzenediamine (CAS 84995-19-7) has both a secondary amine (-NHCH3) and a tertiary amine (-N(CH3)2) . This difference in the protonation state of one amine fundamentally alters its hydrogen-bond donor capacity and nucleophilicity. The target compound has one hydrogen-bond donor, while the comparator has two . This enables site-selective reactions at the primary amine without protecting group strategies, a significant practical advantage for complex molecule synthesis.

Organic Synthesis Diamine Building Blocks Chemoselective Derivatization

Physicochemical Distinction: Boiling Point Difference vs. 1,2-Benzenediamine Isomer

The 1,3-diamine substitution pattern confers different physical properties compared to the 1,2-diamine isomer. The boiling point of 1-N,1-N,2-trimethylbenzene-1,3-diamine is predicted to be 248.6±20.0 °C at 760 mmHg . In contrast, the related 1,2-benzenediamine isomer, N,N,N'-trimethyl-1,2-benzenediamine (CAS 2427-03-4), has a reported boiling point of 231-233 °C . This ~15-17 °C difference is a measurable and reproducible distinction that arises from the different relative positions of the amine groups on the aromatic ring, influencing intermolecular interactions.

Physical Chemistry Purification Process Chemistry

Commercial Purity Benchmarking: 95% Standard vs. Alternative Grades

For procurement and research purposes, the compound is routinely supplied with a minimum purity specification of 95% . This is a key differentiator from other niche research chemicals where purity may be lower or unspecified. While this is a class-level baseline for many research-grade diamines, it provides a verifiable quality metric for direct comparison during vendor selection.

Chemical Sourcing Procurement Quality Control

Optimal Application Scenarios for 1-N,1-N,2-Trimethylbenzene-1,3-Diamine in Organic and Materials Chemistry


Asymmetric Building Block in Medicinal Chemistry for Lead Optimization

In medicinal chemistry campaigns, the unique orthogonality of the primary amine and the tertiary amine in 1-N,1-N,2-trimethylbenzene-1,3-diamine makes it an ideal core scaffold for building diverse compound libraries. The primary amine can be selectively functionalized (e.g., via amide coupling or reductive amination) to introduce pharmacophores, while the tertiary amine remains intact to modulate the molecule's physicochemical properties (e.g., logP, basicity) [1]. This differentiated reactivity allows for the systematic exploration of structure-activity relationships (SAR) with fewer synthetic steps compared to using a symmetric diamine that would require protection/deprotection strategies. This advantage is directly supported by the structural distinction of having a single primary amine .

Precursor for Specialty Polymer and Coordination Chemistry Ligands

The compound's structure is well-suited for use as a monomer or ligand precursor. The 1,3-diamine moiety can react with diacids or diisocyanates to form polyamides or polyureas, while the tertiary amine and ring methyl group impart steric bulk, which can increase free volume in polymer membranes, potentially influencing gas separation properties [1]. Furthermore, the N,N-dimethylamino group is a common donor in coordination chemistry, and its presence alongside a primary amine allows for the synthesis of unsymmetrical ligands with tailored metal-binding pockets . These applications leverage the compound's defined structural and physical characteristics, including its higher boiling point which can be an advantage in high-temperature polymerization processes .

Reference Standard in Analytical Method Development for Aromatic Diamines

Given its defined structure, purity (≥95%), and unique combination of functional groups, 1-N,1-N,2-trimethylbenzene-1,3-diamine serves as a valuable reference standard for developing and validating analytical methods, such as GC-MS or HPLC, for the detection and quantification of related N-alkylated aromatic diamines in complex mixtures [1]. Its predictable behavior, including a specific boiling point and mass spectrum, makes it a robust calibrant for ensuring method accuracy and reproducibility in quality control laboratories .

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